![molecular formula C22H25N3O4 B2968062 1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 627487-05-2](/img/structure/B2968062.png)
1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one
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Description
The compound is a complex organic molecule that contains several functional groups, including a pyrrolone ring, a dimethylamino group, a hydroxy group, an isonicotinoyl group, and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrrolone ring, for example, would introduce a degree of cyclic structure, while the various other groups would likely project from this ring in various directions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For instance, the dimethylamino group could potentially participate in reactions involving nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all play a role .Scientific Research Applications
Generation of Structurally Diverse Libraries
One application involves the generation of a structurally diverse library through chemical reactions. For instance, alkylation and ring closure reactions using ketonic Mannich bases derived from acetylthiophene have been explored to produce a wide array of compounds, including pyrroles and pyridines (G. Roman, 2013). Such methodologies could potentially be applied to synthesize derivatives of the compound , contributing to the diversity of available chemical entities for further study.
Antimicrobial Evaluation
Another significant area of application is in the evaluation of antimicrobial properties. Novel substituted pyrrole derivatives have been synthesized and screened for their in vitro antibacterial activity, highlighting the potential of pyrrole-containing compounds as antimicrobial agents (Abhishek Kumar et al., 2017). This suggests that compounds like "1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one" could potentially be explored for their antimicrobial efficacy.
Synthesis and Antitumor Agent Development
Furthermore, the synthesis of compounds with specific structural motifs, such as 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid (3-dimethylamino)propyl)amide, has been explored for their potential as antitumor agents (Somnath Mondal et al., 2003). This highlights the interest in developing novel compounds with specific functionalities for therapeutic applications.
Electroluminescent Materials Development
Compounds with dimethylamino groups have also been used in the synthesis of novel electroluminescent materials, demonstrating the versatility of such chemical structures in applications beyond biomedical research (F. Huang et al., 2004). This could suggest potential applications of the compound in the field of materials science, particularly in the development of new electroluminescent devices.
properties
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(pyridin-4-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-24(2)12-5-13-25-19(16-6-4-7-17(14-16)29-3)18(21(27)22(25)28)20(26)15-8-10-23-11-9-15/h4,6-11,14,19,26H,5,12-13H2,1-3H3/b20-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYWARQOIHKVJP-CZIZESTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=NC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=NC=C2)\O)/C(=O)C1=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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